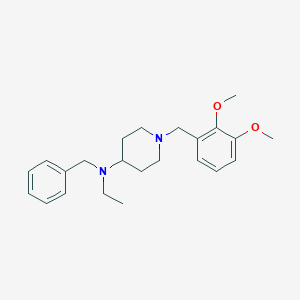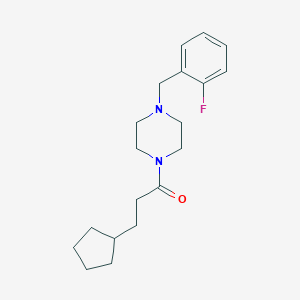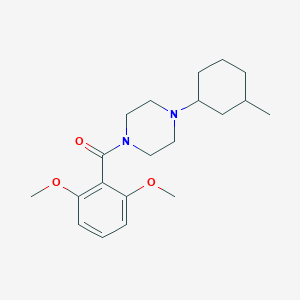
N-benzyl-1-(2,3-dimethoxybenzyl)-N-ethyl-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-1-(2,3-dimethoxybenzyl)-N-ethyl-4-piperidinamine, also known as EBDB or Ethylbenzodioxolylbutanamine, is a synthetic compound that belongs to the class of phenethylamines. It is a psychoactive drug that has been used for recreational purposes due to its euphoric effects. However, recent scientific research has shown that EBDB has potential therapeutic applications, especially in the treatment of psychiatric disorders such as depression and anxiety.
作用機序
The exact mechanism of action of N-benzyl-1-(2,3-dimethoxybenzyl)-N-ethyl-4-piperidinamine is not fully understood, but it is believed to act on the monoamine neurotransmitter systems in the brain. Specifically, this compound is thought to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are all involved in regulating mood and behavior. By modulating these neurotransmitter systems, this compound may be able to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. It increases the levels of serotonin, dopamine, and norepinephrine in the brain, as mentioned earlier. It also increases the levels of the stress hormone, corticosterone, which may be related to its anxiolytic effects. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in promoting the growth and survival of neurons in the brain.
実験室実験の利点と制限
One advantage of using N-benzyl-1-(2,3-dimethoxybenzyl)-N-ethyl-4-piperidinamine in lab experiments is that it is a relatively stable compound that can be synthesized in a controlled manner. This makes it easier to study its effects on the brain and behavior in animal models. However, one limitation is that this compound is a psychoactive drug that can produce euphoric effects, which may confound the results of experiments. Additionally, the safety of this compound for human use has not been fully established, so caution should be taken when conducting research with this compound.
将来の方向性
There are several future directions for research on N-benzyl-1-(2,3-dimethoxybenzyl)-N-ethyl-4-piperidinamine. One area of interest is its potential as a treatment for depression and anxiety in humans. Clinical trials will be needed to determine the safety and efficacy of this compound for these disorders. Another area of research is the development of new compounds that are structurally similar to this compound but have improved therapeutic properties. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on the brain and behavior.
合成法
The synthesis of N-benzyl-1-(2,3-dimethoxybenzyl)-N-ethyl-4-piperidinamine involves a multi-step process that starts with the reaction of 2,3-dimethoxybenzaldehyde with benzyl cyanide to form the precursor compound, 2,3-dimethoxybenzylcyanide. This intermediate is then reacted with ethylamine and piperidine to produce the final product, this compound. The synthesis of this compound requires specialized laboratory equipment and expertise to ensure the purity and safety of the final product.
科学的研究の応用
N-benzyl-1-(2,3-dimethoxybenzyl)-N-ethyl-4-piperidinamine has been the subject of several scientific studies in recent years, with researchers investigating its potential therapeutic applications. One study found that this compound has antidepressant effects in animal models of depression, suggesting that it may be a promising candidate for the treatment of depressive disorders. Another study showed that this compound has anxiolytic effects, reducing anxiety-like behavior in rats. These findings suggest that this compound may have potential as a treatment for anxiety disorders as well.
特性
分子式 |
C23H32N2O2 |
|---|---|
分子量 |
368.5 g/mol |
IUPAC名 |
N-benzyl-1-[(2,3-dimethoxyphenyl)methyl]-N-ethylpiperidin-4-amine |
InChI |
InChI=1S/C23H32N2O2/c1-4-25(17-19-9-6-5-7-10-19)21-13-15-24(16-14-21)18-20-11-8-12-22(26-2)23(20)27-3/h5-12,21H,4,13-18H2,1-3H3 |
InChIキー |
AMFZOWBHJQOTBS-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=CC=C1)C2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
正規SMILES |
CCN(CC1=CC=CC=C1)C2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,4-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247512.png)

![3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247517.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247518.png)



![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247524.png)





